5-amino-1H-pyrazole-4-carbaldehyde

Chemoselective synthesis Redox chemistry Nitrosation

5-Amino-1H-pyrazole-4-carbaldehyde (CAS 2284110-65-0) delivers the nucleophilic 5-NH₂ and electrophilic 4-CHO in a single, pre-functionalized building block that eliminates de novo amino installation and enables chemoselective aldehyde derivatization without NH protection. Validated in kinase inhibitor programs (FGFR1–3 co-crystal structures, nanomolar potency including V564F gatekeeper mutant) and one-pot fused-heterocycle cascades (pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines) that shrink synthetic routes by 2–3 steps. Microwave-compatible, metal-free protocols achieve up to 99% yield. Ideal for medicinal chemistry teams prosecuting irreversible warhead profiling or parallel library synthesis.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
CAS No. 2284110-65-0
Cat. No. B6145530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1H-pyrazole-4-carbaldehyde
CAS2284110-65-0
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C=O)N
InChIInChI=1S/C4H5N3O/c5-4-3(2-8)1-6-7-4/h1-2H,(H3,5,6,7)
InChIKeyCWNBIZNFVWOUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-pyrazole-4-carbaldehyde CAS 2284110-65-0: Core Identity and Procurement-Relevant Class Positioning


5-Amino-1H-pyrazole-4-carbaldehyde (CAS 2284110‑65‑0, molecular formula C₄H₅N₃O, molecular weight 111.10 g mol⁻¹) belongs to the 5‑aminopyrazole family – a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The compound bears an electron‑donating amino group at the 5‑position and an electrophilic aldehyde at the 4‑position, creating orthogonal reactivity handles that are absent in the corresponding 4‑carboxamide, 4‑carbonitrile, or 3‑amino‑4‑carbaldehyde regioisomers [2]. This dual nucleophilic/electrophilic character makes it a versatile building block for constructing fused heterocyclic systems such as pyrazolo[3,4‑d]pyrimidines and pyrazolo[3,4‑b]pyridines, which are core structures in kinase inhibitor programmes [3].

Why 5‑Amino‑1H‑pyrazole‑4‑carbaldehyde (CAS 2284110‑65‑0) Cannot Be Casually Replaced by an In‑Class Analog


In‑class compounds such as 5‑amino‑1H‑pyrazole‑4‑carboxamide, 5‑amino‑1H‑pyrazole‑4‑carbonitrile, or 3‑amino‑1H‑pyrazole‑4‑carbaldehyde share the 5‑aminopyrazole core but differ critically in the functional group at the 4‑position or the regiochemistry of the amino substituent [1]. The aldehyde group of the target compound enables condensation, imination, and reductive‑amination chemistries that the carboxamide and carbonitrile analogs cannot undergo without prior functional‑group interconversion [2]. Conversely, 3‑amino‑1H‑pyrazole‑4‑carbaldehyde positions the amino group at C‑3 rather than C‑5, altering the electronic bias of the ring and the regiochemical outcome of cyclocondensation reactions; 5‑chloropyrazole‑4‑carbaldehyde requires metal‑catalysed or harsh nucleophilic‑aromatic‑substitution conditions to introduce an amino substituent, whereas the target compound delivers the amino group pre‑installed [3]. These reactivity differences cause divergent product profiles in one‑pot cascade syntheses and consequently prevent simple drop‑in substitution during scaffold‑oriented synthesis campaigns [4].

Quantitative Performance Evidence for 5‑Amino‑1H‑pyrazole‑4‑carbaldehyde Against Its Closest Comparators


HCl‑Concentration‑Dependent Product Divergence: Selective Access to Three Distinct Scaffolds from a Single Precursor

When 5‑amino‑1H‑pyrazole‑4‑carbaldehyde is treated with NaNO₂ in HCl/MeOH, the product distribution is governed exclusively by the HCl concentration: at ≤ 2 N HCl, 5‑amino‑4‑nitrosopyrazole is the major product; at 6 N HCl, pyrazole‑4‑carbaldehyde (the deformylated, des‑amino product) dominates; and trace diazenylpyrazole is observed under intermediate conditions [1]. In contrast, the 4‑carboxamide and 4‑carbonitrile analogs do not undergo this redox‑driven deformylation‑nitrosation cascade because they lack the aldehyde functionality required for the initial redox step, and 3‑amino‑1H‑pyrazole‑4‑carbaldehyde yields different regioisomeric products due to the altered amino position [2].

Chemoselective synthesis Redox chemistry Nitrosation

Chemoselective C‑5 Amination Preserving the C‑4 Aldehyde: Microwave‑Assisted Synthesis with Up to 99% Yield

Starting from 5‑chloropyrazole‑4‑carbaldehyde analogs, microwave‑assisted cesium‑ and copper‑mediated amination with primary alkylamines delivers 5‑alkylamino‑1H‑pyrazole‑4‑carbaldehydes in yields up to 99% without competing imine formation at the C‑4 aldehyde [1]. This chemoselectivity is a direct consequence of the unique electronic interplay between the electron‑withdrawing aldehyde at C‑4 and the amino/alkylamino group at C‑5 in the target scaffold. By contrast, the 4‑carbonitrile analog requires entirely different conditions (e.g., multicomponent reactions with malononitrile and aryl hydrazines) that do not preserve a reactive aldehyde equivalent, and the 4‑carboxamide analog engages in competitive amidation side reactions under similar amination conditions [2].

Chemoselective amination Microwave synthesis Cesium effect

One‑Pot Acid‑Promoted Cyclization to 6‑Aminopyrazolo[3,4‑d]pyrimidines: Dual‑Route Entry with Cyanamide

5‑Amino‑1H‑pyrazole‑4‑carbaldehyde reacts with cyanamide (NH₂C≡N) in an acid‑mediated one‑pot process to afford 6‑aminopyrazolo[3,4‑d]pyrimidines, a core scaffold of several clinical‑stage kinase inhibitors. The same transformation can also start from 1H‑pyrazol‑5‑yl‑N,N‑dimethylformamidines, but the aldehyde route proceeds via a distinct N‑[(5‑amino‑1,3‑diaryl‑1H‑pyrazol‑4‑yl)methylene]cyanamide intermediate and benefits from methanesulfonyl chloride as the optimal solvent [1]. When compared with the 4‑carbonitrile analog, which requires prior hydrolysis to the carboxamide or multi‑step sequences to reach the same pyrazolopyrimidine, the aldehyde route saves 2–3 synthetic steps [2]. Microwave‑assisted conditions further improve the major product yield in the aldehyde‑based protocol [1].

Fused heterocycle synthesis Pyrazolopyrimidine Kinase inhibitor scaffold

Cs₂CO₃‑Promoted [4+2] Cycloaddition: Metal‑Free Access to 5‑Sulfonylpyrazolo[3,4‑b]pyridines

5‑Amino‑1H‑pyrazole‑4‑carbaldehydes undergo Cs₂CO₃‑promoted aza‑Michael addition with (E)‑β‑iodovinyl sulfones followed by intramolecular [4+2] cycloaddition to afford 5‑sulfonylpyrazolo[3,4‑b]pyridines in a metal‑free tandem process [1]. This is the first protocol to employ (E)‑β‑iodovinyl sulfones as a key synthon for constructing this specific heterocyclic framework. The 4‑carboxamide analog cannot engage in the same aza‑Michael/cyclization sequence because the amide NH₂ is less nucleophilic than the amino group at C‑5 of the aldehyde, and the 4‑carbonitrile analog requires transition‑metal catalysis for analogous transformations [2]. The metal‑free conditions are particularly advantageous for pharmaceutical process chemistry, where residual metal contamination must be controlled to ≤10 ppm.

Metal-free cycloaddition Sulfonyl heterocycles Green chemistry

Validated Progenitor of Pan‑FGFR Covalent Inhibitors with Nanomolar Potency Against Wild‑Type and Gatekeeper‑Mutant Kinases

Derivatives of 5‑amino‑1H‑pyrazole‑4‑carbaldehyde serve as direct synthetic precursors to 5‑amino‑1H‑pyrazole‑4‑carboxamide‑based pan‑FGFR covalent inhibitors. The representative compound 10h (derived from the aldehyde via oxidation and subsequent amide coupling) exhibits IC₅₀ values of 46 nM (FGFR1), 41 nM (FGFR2), 99 nM (FGFR3), and 62 nM (FGFR2 V564F gatekeeper mutant) in biochemical assays, and suppresses proliferation of NCI‑H520 (IC₅₀ = 19 nM), SNU‑16 (IC₅₀ = 59 nM), and KATO III (IC₅₀ = 73 nM) cancer cells [1]. An X‑ray co‑crystal structure with FGFR1 confirms irreversible covalent binding. While the aldehyde itself is not the final bioactive molecule, its role as the enabling intermediate is indispensable: the 4‑carbonitrile and 3‑amino‑4‑carbaldehyde regioisomers cannot be transformed into the same 4‑carboxamide‑based covalent warhead without additional protection/deprotection sequences or fundamentally redesigned synthetic routes [2].

Kinase inhibition Covalent inhibitor FGFR Drug resistance

Schiff Base Formation Competence: Rapid Access to Antibacterial Candidates Active Against Multi‑Drug Resistant Bacteria

The C‑4 aldehyde of 5‑amino‑1H‑pyrazole‑4‑carbaldehyde undergoes facile Schiff base condensation with aromatic amines to yield imine‑linked derivatives that have been evaluated for antibacterial activity against multi‑drug resistant bacteria (MDRB). Compound 18, derived from a 5‑aminopyrazole‑4‑carbaldehyde precursor, was identified as a potent inhibitor of Staphylococcus aureus DNA gyrase and dihydrofolate reductase in enzymatic assays and molecular docking studies [1]. In comparison, 5‑amino‑1H‑pyrazole‑4‑carboxamide requires pre‑activation (e.g., conversion to acyl chloride or use of coupling reagents) to form analogous amide‑linked conjugates, and the 4‑carbonitrile analog requires hydrolysis to the carboxylic acid before conjugation. The aldehyde thus enables direct, protecting‑group‑free conjugation under mild conditions (EtOH, reflux, 2–4 h) [2].

Schiff base Antibacterial DNA gyrase inhibition

Optimal Deployment Scenarios for 5‑Amino‑1H‑pyrazole‑4‑carbaldehyde (CAS 2284110‑65‑0) Based on Verified Differentiation


Kinase Inhibitor Lead Optimisation Requiring a Covalent Warhead with Gatekeeper‑Mutant Activity

Medicinal chemistry teams developing irreversible FGFR inhibitors should prioritise 5‑amino‑1H‑pyrazole‑4‑carbaldehyde as the entry building block. Oxidation of the aldehyde to the carboxylic acid, followed by amide coupling, installs the acrylamide warhead necessary for covalent Cys targeting. This route has been validated by X‑ray co‑crystal structures (PDB deposit for compound 10h) and delivers nanomolar potency against both wild‑type FGFR1‑3 and the clinically relevant V564F gatekeeper mutant (FGFR2 V564F IC₅₀ = 62 nM) [1]. The 4‑carbonitrile and 3‑amino‑4‑carbaldehyde regioisomers have not been reported to yield comparable covalent FGFR inhibitor series, making the aldehyde the sole validated entry point for this chemotype [2].

Diversity‑Oriented Synthesis of Fused Pyrazole Heterocycle Libraries

For groups running parallel synthesis campaigns targeting pyrazolo[3,4‑d]pyrimidines, pyrazolo[3,4‑b]pyridines, or pyrazolo[3,4‑d]pyridazines, 5‑amino‑1H‑pyrazole‑4‑carbaldehyde enables one‑pot cascade cyclization with cyanamide (acid‑promoted) or with (E)‑β‑iodovinyl sulfones (Cs₂CO₃‑promoted, metal‑free), delivering the fused heterocyclic products in a convergent manner that saves 2–3 steps compared to carbonitrile‑based routes [1][2]. The microwave compatibility of the cyanamide route further enables rapid reaction optimisation on a library scale [3].

Fragment‑Based or Substrate‑Based Inhibitor Design Exploiting the C‑5 Amino Group as a Pharmacophoric Anchor

The C‑5 amino group participates in key hydrogen‑bond interactions with kinase hinge regions (as evidenced by the FGFR1 co‑crystal structure of compound 10h). The aldehyde at C‑4 can be chemoselectively derivatised without protecting the amino group, as demonstrated by the microwave‑assisted cesium‑mediated amination protocol that achieves up to 99% yield with no competing imine formation [1]. This orthogonal reactivity allows the amino group to remain available for target engagement while the aldehyde is diversified, a workflow that is precluded with the 4‑carboxamide or 4‑carbonitrile analogs [2].

Antibacterial Screening Cascades Requiring Rapid Conjugate Generation

Research groups performing antibacterial screening against MDRB strains can exploit the aldehyde group for direct, one‑step Schiff base formation with diverse aromatic amines, generating conjugate libraries without protecting‑group chemistry or coupling reagents [1]. This is particularly advantageous when screening timelines are compressed: the aldehyde route delivers purified Schiff bases in < 4 h total reaction time, versus 8–24 h for carboxamide‑based conjugation requiring activation and coupling [2].

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